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Cat. No.: B081191

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylbutan-1-one is an alpha-haloketone, a class of organic compounds
characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group.
This structural motif imparts a high degree of reactivity, making it a valuable synthetic
intermediate in organic chemistry. The electrophilic nature of the carbon bearing the chlorine
atom allows for a variety of nucleophilic substitution reactions, rendering it a key building block
for the synthesis of more complex molecules, including heterocyclic compounds and potential
pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis,
properties, and potential applications of 2-Chloro-1-phenylbutan-1-one, with a focus on
experimental protocols and data.

Physicochemical Properties

2-Chloro-1-phenylbutan-1-one, with the chemical formula C10H11CIO, is a halogenated
aromatic ketone.[1] Its fundamental properties are summarized in the table below.
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Property Value Reference
IUPAC Name 2-chloro-1-phenylbutan-1-one [1]
CAS Number 73908-29-9 [1]
Molecular Formula C10H11CIO [1]
Molecular Weight 182.64 g/mol [1]

Expected to be a colorless to
Appearance light yellow liquid or low-

melting solid

. . 228-230 °C (for the parent
Boiling Point [2]
ketone, 1-phenylbutan-1-one)

Insoluble in water; soluble in
Solubility common organic solvents like [2]

alcohols, ethers, and acetone.

Synthesis of 2-Chloro-1-phenylbutan-1-one

The primary route for the synthesis of 2-Chloro-1-phenylbutan-1-one is the direct alpha-
chlorination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction typically
proceeds via an enol or enolate intermediate under acidic or basic conditions. While a specific
detailed protocol for this exact compound is not extensively documented in readily available
literature, a representative procedure can be constructed based on general methods for the
synthesis of a-chloroketones.

Experimental Protocol: Alpha-Chlorination of 1-
Phenylbutan-1-one

This protocol is based on the general method for the chlorination of aryl ketones.
Materials:
e 1-Phenylbutan-1-one

o Sulfuryl chloride (SO2ClI2) or Chlorine (Cl2) gas

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylbutan-1-one
https://www.chembk.com/en/chem/1-phenylbutan-1-one
https://www.chembk.com/en/chem/1-phenylbutan-1-one
https://www.benchchem.com/product/b081191?utm_src=pdf-body
https://www.benchchem.com/product/b081191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)
* Aweak base for quenching (e.g., sodium bicarbonate solution)

e Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:

 In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an equal volume of an inert
solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

e Cool the mixture in an ice bath to 0-5 °C.

e Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride)
dropwise to the stirred solution. The reaction is exothermic and the temperature should be
maintained below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours, monitoring the progress by thin-layer chromatography (TLC).

e Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing
ice-cold water to quench the reaction.

» Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate
solution until effervescence ceases.

o Transfer the mixture to a separatory funnel and extract the organic layer.
e Wash the organic layer sequentially with water and brine.
e Dry the organic layer over an anhydrous drying agent (e.g., Na2S0a).

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel.
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Expected Yield: Yields for a-chlorination of aryl ketones can vary but are often in the range of

70-90%.

Spectroscopic Characterization

While a complete set of spectra for 2-Chloro-1-phenylbutan-1-one is not readily available in

the searched literature, the expected spectral data can be inferred based on its structure and

comparison with analogous compounds.

Spectroscopic Data

Expected Values and Interpretation

1H NMR

Aromatic protons (phenyl group): multiplet
around 7.4-8.0 ppm. Methine proton (-CHCI-):
triplet or doublet of doublets around 5.0-5.5
ppm. Methylene protons (-CHz-): multiplet
around 2.0-2.5 ppm. Methyl protons (-CHs):
triplet around 1.0-1.2 ppm.

13C NMR

Carbonyl carbon (C=0): peak around 190-200
ppm. Aromatic carbons: peaks in the range of
125-140 ppm. Methine carbon (-CHCI-): peak
around 60-70 ppm. Methylene carbon (-CHz-):
peak around 25-35 ppm. Methyl carbon (-CHs):
peak around 10-15 ppm.

IR Spectroscopy

Strong C=0 stretching vibration around 1690-
1710 cm~1. C-H stretching of the aromatic ring
around 3000-3100 cm~1. C-H stretching of the
alkyl chain around 2850-3000 cm~1, C-ClI

stretching vibration around 600-800 cm™1.

Mass Spectrometry

Molecular ion peak (M*) at m/z 182, with a
characteristic M+2 peak at m/z 184 in an
approximate 3:1 ratio due to the 3°Cl and 3’Cl
isotopes. Fragmentation patterns would likely
show loss of Cl (m/z 147) and cleavage at the

carbonyl group.
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Chemical Reactivity and Synthetic Applications

The reactivity of 2-Chloro-1-phenylbutan-1-one is dominated by the presence of the
electrophilic a-carbon and the carbonyl group. It can undergo a variety of chemical
transformations, making it a versatile intermediate in organic synthesis.

» Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of
nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the
introduction of diverse functional groups at the a-position.

o Favorskii Rearrangement: In the presence of a strong base, a-haloketones can undergo the
Favorskii rearrangement to form carboxylic acid derivatives.

e Heterocycle Synthesis: 2-Chloro-1-phenylbutan-1-one can serve as a precursor for the
synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles,
by reacting with appropriate binucleophilic reagents.
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Synthetic utility of 2-Chloro-1-phenylbutan-1-one.
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Biological Activity and Potential Applications in
Drug Development

While there is limited specific information on the biological activity of 2-Chloro-1-phenylbutan-
1-one itself, the a-haloketone structural motif is present in various compounds with known
biological activities. It is important to note that the high reactivity of a-haloketones can lead to
non-specific covalent modification of biological macromolecules, which can result in toxicity.
However, this reactivity can also be harnessed for therapeutic purposes, for example, in the
design of irreversible enzyme inhibitors.

Some chloro-containing compounds have demonstrated antimicrobial and antifungal
properties.[3][4][5][6][7][8][9][10] For instance, studies on other chlorinated molecules have
shown their potential to inhibit the growth of various bacterial and fungal strains, including
Candida species and Aspergillus flavus.[3][4][5][6][7] The presence of a chlorine atom can
influence the lipophilicity and electronic properties of a molecule, potentially enhancing its
ability to cross cell membranes and interact with biological targets.[10][11]

The potential mechanism of action for such compounds could involve the inhibition of essential
enzymes or disruption of cellular processes. However, without specific studies on 2-Chloro-1-
phenylbutan-1-one, any discussion of its biological role remains speculative. Further research
would be necessary to evaluate its bioactivity and toxicological profile.
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Logical relationships of the core structure to potential biological activities.

Conclusion

2-Chloro-1-phenylbutan-1-one is a reactive a-haloketone with significant potential as a
synthetic intermediate in organic chemistry. Its synthesis is readily achievable through the a-
chlorination of 1-phenylbutan-1-one. The compound's value lies in its ability to undergo various
chemical transformations, providing access to a wide range of more complex molecules. While
specific biological data for this compound is scarce, the general class of a-haloketones is of
interest in medicinal chemistry, albeit with considerations for their inherent reactivity and
potential toxicity. This technical guide serves as a foundational resource for researchers and
professionals in drug development, highlighting the known chemical properties and synthetic
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utility of 2-Chloro-1-phenylbutan-1-one and providing a framework for its potential exploration
in various scientific endeavors. Further investigation into its biological activities is warranted to
fully elucidate its potential as a pharmacologically active agent or a tool for chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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